N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclopropyl group, and a pyridine ring. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the pyridine ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is studied for its potential biological activities. It may interact with various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- This compound
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O/c1-21-7-11(16)13(20-21)19-15(23)9-5-12(8-3-4-8)18-14-10(9)6-17-22(14)2/h5-8H,3-4H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGDSPJWPUHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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